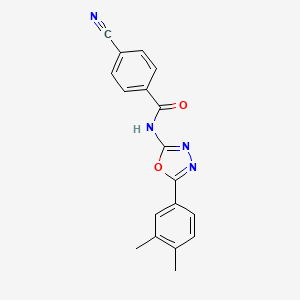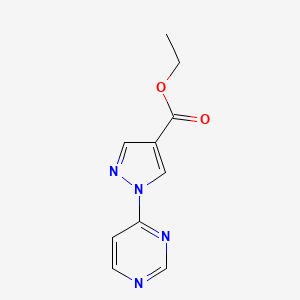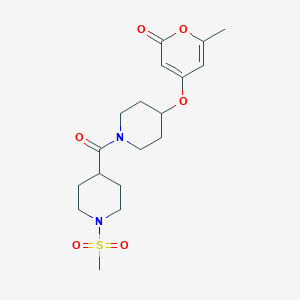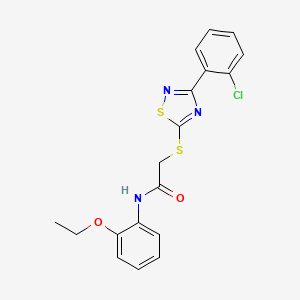![molecular formula C10H10BrFN2O2 B2552344 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2189434-90-8](/img/structure/B2552344.png)
5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one" is a synthetic molecule that appears to be related to various research efforts in the field of medicinal chemistry. The structure suggests the presence of a pyrrolidinone core, a common feature in many bioactive molecules, substituted with a bromo-fluoropyridine moiety through an ether linkage. This structural motif is indicative of potential biological activity, possibly as a pharmaceutical intermediate or as part of a larger drug molecule.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, where a palladium-catalyzed cyanation/reduction sequence was employed . Similarly, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved regioselective reactions and bromination steps . These methods could potentially be adapted for the synthesis of the compound , considering the presence of bromo and fluoro substituents on the pyridine ring.
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray crystallography, as demonstrated by the synthesis and crystal structure analysis of a Schiff base compound . The molecular geometry, including bond angles and planarity, can significantly influence the biological activity of the compound. The pyridine and pyrrolidinone rings in the compound of interest are likely to exhibit specific electronic and steric properties that could be elucidated through such structural analyses.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the bromo and fluoro substituents on the pyridine ring, which can undergo various nucleophilic substitution reactions. For instance, the radiosynthesis of 5-((1-[11C]-methyl-2-(S)-pyrrolidinyl)methoxy)-2-chloro-3-((E)-2-(2-fluoropyridin-4-yl)vinyl)pyridine involved a nucleophilic substitution with [11C]-methyl iodide . The bromo and fluoro groups are also likely to affect the compound's electrophilic and nucleophilic centers, potentially leading to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical application in drug synthesis. The synthesis of related compounds often yields solid intermediates that can be isolated and purified . The presence of halogen atoms could influence the lipophilicity of the compound, which in turn affects its pharmacokinetic properties. Additionally, the compound's reactivity towards other functional groups, as seen in the synthesis of 2-amino-5-[18F]fluoropyridines , would be an important aspect of its chemical property analysis.
Scientific Research Applications
Synthetic Pathways and Chemical Manipulations
A vital aspect of research on "5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one" is its role in the development of novel pyridine derivatives via Suzuki cross-coupling reactions. These reactions are pivotal for creating compounds with potential applications in various fields, including materials science and medicinal chemistry. For instance, the study by Ahmad et al. (2017) presents a method for synthesizing a series of novel pyridine derivatives, showcasing the utility of such compounds in producing chiral dopants for liquid crystals and exploring their anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Halogen-Rich Intermediates for Complex Syntheses
The unique structural features of halogenated pyridines make them invaluable intermediates in the synthesis of complex organic molecules. Wu et al. (2022) demonstrated the synthesis of pentasubstituted pyridines using halogen dance reactions, highlighting the versatility of halogen-rich pyridines in medicinal chemistry (Wu et al., 2022).
Antibacterial Agents
The exploration of pyridine derivatives as antibacterial agents signifies another important application. The research conducted by Bouzard et al. (1992) on the synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids underlines the potential of such compounds in developing new therapeutic agents (Bouzard et al., 1992).
Rearrangement and Functionalization
Research also delves into the rearrangement of pyrrolidinium salts to create functionalized piperidines, as discussed by Kimpe et al. (1996). These rearrangements offer routes to synthesizing compounds with varied functional groups, enhancing their utility in synthetic organic chemistry (Kimpe et al., 1996).
Selective Receptor Antagonists
The compound and its derivatives find relevance in pharmacology, such as in the development of selective receptor antagonists. For example, the study on orexin-1 receptor mechanisms by Piccoli et al. (2012) illustrates the potential of structurally related compounds in addressing compulsive food consumption, highlighting the broader impact of these molecules in neuroscience and pharmacotherapy (Piccoli et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[(5-bromo-3-fluoropyridin-2-yl)oxymethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-6-3-8(12)10(13-4-6)16-5-7-1-2-9(15)14-7/h3-4,7H,1-2,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBINFAGRBUTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=C(C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)
![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)
![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)
![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)

![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)
